molecular formula C20H22N2O4S B7710076 N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B7710076
M. Wt: 386.5 g/mol
InChI Key: RYDFYBBDEPEILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 2-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Sulfonamide Formation: The quinoline derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Coupling with 3,4-Dimethylphenylamine: The final step involves coupling the sulfonamide intermediate with 3,4-dimethylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways would depend on the specific biological context, but could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide
  • N-(3,4-dimethylphenyl)-N-[(6-methoxyquinolin-3-yl)methyl]methanesulfonamide

Uniqueness

  • Structural Features : The presence of both 3,4-dimethylphenyl and 2-hydroxy-6-methoxyquinoline moieties in the same molecule.
  • Functional Groups : The combination of sulfonamide and methoxy groups provides unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-5-6-17(9-14(13)2)22(27(4,24)25)12-16-10-15-11-18(26-3)7-8-19(15)21-20(16)23/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDFYBBDEPEILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.